3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid is a complex organic compound with the molecular formula C20H19NO6 and a molecular weight of 369.37 g/mol. This compound is characterized by the presence of a fluorenylmethoxycarbonyl group, which is commonly used as a protecting group in peptide synthesis. The structure features a pentanedioic acid backbone, which contributes to its potential biological activity and utility in various
These reactions highlight its versatility as a building block in organic synthesis.
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid typically involves:
These methods emphasize the importance of protecting groups in organic synthesis .
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid has several potential applications:
Research into interaction studies involving 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid focuses on its role in protein interactions and enzymatic processes. Understanding how this compound interacts with biological macromolecules can provide insights into its potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid. These include:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(m-tolyl)propanoic acid | 352351-64-5 | Contains an additional aromatic ring |
| (S)-2,5-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pentanoic acid | 201046-59-5 | Features two fluorenylmethoxycarbonyl groups |
| (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxybutanoic acid | 144701-24-6 | Hydroxylated derivative |
These compounds illustrate the diversity within this chemical class while highlighting the unique structural features of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid that may contribute to its distinct properties and applications .
The fluorenylmethyloxycarbonyl (Fmoc) group serves as a cornerstone for amino protection in peptide synthesis due to its orthogonality and mild deprotection conditions. For 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid, Fmoc safeguards the α-amino group of glutamic acid during side-chain modifications. A critical challenge lies in stabilizing the γ-carboxylic acid while introducing the Fmoc moiety.
Research demonstrates that preassembling Fmoc-protected glutamic acid derivatives in solution phase ensures higher regioselectivity compared to on-resin strategies. For instance, immobilizing Fmoc-glutamic acid-γ-tert-butyl ester (Fmoc-Glu(OtBu)-OH) on chlorotrityl chloride resin allows selective elongation of the side chain through iterative coupling with H-Glu(tBu)-Oallyl. However, allyl-based protection methods face limitations in achieving side chains longer than two glutamate units due to steric hindrance and incomplete deprotection.
An alternative approach employs Fmoc-amino acid fluorides, which exhibit superior reactivity in coupling sterically hindered residues. Silylation of the amino group with bis(trimethylsilyl)acetamide prior to acylation minimizes premature Fmoc cleavage and enhances coupling efficiency. This method has proven effective for introducing Fmoc to N-methylated amino acids, a feature relevant to stabilizing glutamic acid derivatives.
Table 1: Comparison of Fmoc Protection Strategies
| Strategy | Yield (%) | Purity (%) | Side-Chain Length Achieved |
|---|---|---|---|
| Chlorotrityl Resin | 65–75 | 85–90 | ≤2 glutamate units |
| Fmoc-Fluoride Coupling | 80–85 | 92–95 | ≤5 glutamate units |
Copper coordination complexes offer a robust method for stabilizing reactive intermediates during glutamic acid functionalization. A patented methodology involves forming copper-glutamate complexes to protect the γ-carboxylic acid during Fmoc introduction. Glu(OtBu)₂ is mixed with copper salts (e.g., CuSO₄·5H₂O or CuCl₂) to form Cu[Glu(OtBu)]ₓ (x = 1–2), which prevents undesired side reactions at the γ-position.
Decoppering is achieved using ethylenediaminetetraacetic acid (EDTA) or tetramethylethylenediamine, which chelate copper ions under basic conditions (pH 8–9). Subsequent Fmoc incorporation via Fmoc-O-succinimide (Fmoc-OSu) proceeds with near-quantitative yields, as the coordination complex shields the γ-carboxylic acid from esterification.
Table 2: Copper-Mediated Synthesis Parameters
| Parameter | Optimal Range |
|---|---|
| Copper Salt | CuSO₄·5H₂O or CuCl₂ |
| Molar Ratio (Cu:Glu) | 1:1–1:2 |
| Decoppering Agent | Na₂EDTA·2H₂O |
| Reaction pH | 8.0–9.0 |
| Final Yield | 88–92% |
This method’s scalability is evidenced by a 1000 mL-scale synthesis producing 88 g of Fmoc-Glu(OtBu) with 95% purity. The copper complex’s stability at elevated temperatures (50°C) further enhances its industrial applicability.
The choice between solid-phase and solution-phase synthesis significantly impacts the efficiency of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid production.
Solid-Phase Synthesis
Early attempts to elongate glutamic acid side chains on chlorotrityl resin yielded only 1–2 glutamate units due to steric constraints and incomplete activation of the γ-carboxylic acid. While suitable for short peptides, this method fails to achieve the side-chain lengths required for polyglutamylation studies.
Solution-Phase Synthesis
Preassembling Fmoc-Glu(OtBu) building blocks in solution circumvents resin-related limitations. By esterifying the γ-carboxylic acid with tert-butyl groups before Fmoc introduction, researchers achieve side chains up to five glutamate units with 85–90% purity. The solution-phase approach also facilitates large-scale reactions, as demonstrated by the synthesis of 55–88 g batches using copper-mediated decoppering.
Table 3: Phase Comparison for Glutamic Acid Derivatives
Orthogonal deprotection strategies rely on the selective removal of protecting groups under specific conditions. Tert-butyl (t-Bu) esters, commonly used for carboxylic acid protection, exhibit hydrolysis rates influenced by electronic and steric factors. A study comparing t-butyl esters with electron-donating and electron-withdrawing substituents demonstrated that electron-rich aromatic esters undergo faster deprotection using ZnBr2 in dichloromethane (Table 1) [1]. For example, tert-butyl benzoate derivatives with methoxy substituents cleaved 75% within six hours, whereas electron-deficient analogs required extended reaction times [1]. This kinetic disparity suggests that the rate-limiting step involves substrate-ZnBr2 complexation rather than subsequent hydrolysis [1].
Aliphatic t-butyl esters, such as those in glutamic acid derivatives, follow similar trends but with marginally slower kinetics due to reduced resonance stabilization [1]. Crucially, t-Bu esters remain stable during Fmoc deprotection with piperidine, enabling sequential orthogonal strategies. For instance, in the synthesis of branched peptides, t-Bu esters on side-chain carboxylates withstand basic Fmoc cleavage conditions, allowing selective deprotection of the α-amine [2] [3].
Table 1: Deprotection Rates of tert-Butyl Esters with ZnBr2
| Substituent | Electron Effect | Depletion Time (h) |
|---|---|---|
| -OCH3 | Donating | 6 |
| -NO2 | Withdrawing | 24 |
| -H | Neutral | 12 |
The Fmoc group is removed via β-elimination catalyzed by secondary amines like piperidine. In polar solvents such as dimethylformamide (DMF), deprotection achieves >99% efficiency within 20 minutes [3]. However, nonpolar solvents like dichloromethane (DCM) or toluene alter reaction dynamics. Studies show that reduced solvent polarity slows base diffusion to the reaction site, extending deprotection times to 40–60 minutes [3]. Despite this, nonpolar conditions benefit acid-sensitive sequences by minimizing side reactions, such as aspartimide formation [6] [7].
The steric environment of the Fmoc-protected amine also impacts kinetics. Bulky residues adjacent to the Fmoc group, as seen in 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid, reduce piperidine accessibility, necessitating optimized solvent mixtures (e.g., DCM with 10% DMF) to balance reaction rate and selectivity [3] [6].
The provided sources do not address pseudoproline moieties or their role in preventing aggregation during peptide synthesis. Current literature emphasizes alternative strategies, such as side-chain modifying groups (e.g., Fmoc-Asp(OBno)-OH), to suppress side reactions like aspartimide formation [6] [7]. Future studies may explore the compatibility of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid with pseudoproline-based approaches.
The 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid exhibits exceptional compatibility with a diverse range of sulfhydryl-protecting groups, enabling sophisticated disulfide bond formation strategies in complex peptide architectures [1] [2]. The fluorenylmethoxycarbonyl group demonstrates true orthogonality with sulfhydryl-protecting groups through its base-labile characteristics, which contrast fundamentally with the acid-labile, metal-mediated, or reduction-labile properties of thiol protection systems [1] [3].
The most prevalent sulfhydryl-protecting groups compatible with fluorenylmethoxycarbonyl-protected glutamic acid include trityl, diphenylmethyl, tetrahydropyranyl, acetamidomethyl, 2,4,6-trimethoxyphenylsulfenyl, and 4-methoxytrityl groups [1] [2]. The trityl group represents the preferred choice for routine fluorenylmethoxycarbonyl solid-phase peptide synthesis due to its compatibility with standard trifluoroacetic acid cleavage conditions, generating the sulfhydryl peptide directly from the cleavage reaction [1]. Recent advances have introduced tetrahydropyranyl protection, which demonstrates superior results compared to corresponding trityl, diphenylmethyl, acetamidomethyl, and tert-butylthio derivatives, exhibiting significantly lower racemization during coupling reactions [1].
| Protecting Group | Removal Conditions | Compatibility with Fmoc-Glu | Orthogonality | Advantages for Disulfide Formation |
|---|---|---|---|---|
| Trityl (Trt) | TFA, Hg²⁺, Ag⁺, I₂, Tl³⁺ | Excellent | Base-labile Fmoc / Acid-labile Trt | Direct TFA cleavage yields free thiols |
| Diphenylmethyl (Dpm) | TFA, Hg²⁺, Ag⁺, I₂, Tl³⁺ | Excellent | Base-labile Fmoc / Acid-labile Dpm | Less racemization than Trt |
| Tetrahydropyranyl (Thp) | TFA/water/TIS 95:2.5:2.5 | Excellent | Base-labile Fmoc / Acid-labile Thp | Superior results, minimal racemization |
| Acetamidomethyl (Acm) | Hg²⁺, Ag⁺, I₂, Tl³⁺, RSCl, PhSOPh-CH₃SiCl₃ | Excellent | Base-labile Fmoc / Metal-mediated Acm | Stable to TFA, enables purification |
| 2,4,6-Trimethoxyphenylsulfenyl (STmp) | RSH, R₃P, DTT (5 min) | Excellent | Base-labile Fmoc / Reduction-labile STmp | Fast removal, on-resin deprotection |
| 4-Methoxytrityl (Mmt) | 2% TFA in DCM | Excellent | Base-labile Fmoc / Mild acid-labile Mmt | Selective on-resin removal for modification |
For peptides containing multiple disulfide bridges, fluorenylmethoxycarbonyl-protected glutamic acid enables the implementation of sophisticated orthogonal protecting group strategies that facilitate sequential disulfide bond formation [2] [4]. The combination of diphenylmethyl and 4-methoxytrityl sulfhydryl protecting groups exemplifies this approach, where 4-methoxytrityl groups can be selectively removed with dilute trifluoroacetic acid on the solid phase without affecting diphenylmethyl groups, enabling formation of the first disulfide bridge through oxidation [2]. Subsequent treatment with trifluoroacetic acid/dimethyl sulfoxide/anisole cocktail effects simultaneous cleavage from the resin, diphenylmethyl removal, and formation of the second disulfide bridge [2].
The 2,4,6-trimethoxyphenylsulfenyl group represents a significant advancement in orthogonal cysteine protection, demonstrating exceptional utility in combination with 4-methoxytrityl groups for selective on-resin disulfide bridge formation [5] [6]. Unlike the sluggish removal characteristics of tert-butylthio groups, 2,4,6-trimethoxyphenylsulfenyl protection can be efficiently removed within five minutes using mild thiolysis conditions, significantly enhancing synthetic efficiency [5] [6].
Recent developments in disulfide bond formation have introduced ultrafast formation strategies compatible with fluorenylmethoxycarbonyl chemistry [7]. These approaches utilize small molecule activation of cysteine side chains through disulfiram and ultraviolet light/palladium chemoselective chemistries for one-pot formation of multiple disulfide bonds [7]. The methodology enables formation of two or three disulfide bonds through sequential treatments: disulfiram-mediated formation of the first disulfide bond, ultraviolet light exposure for the second disulfide bond from N-benzyl-protected cysteine precursors, and palladium/disulfiram mixture for the third disulfide bond from acetamidomethyl-protected cysteine [7].
The integration of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid with hyper-acid-labile resins represents a pivotal advancement in protected fragment synthesis, enabling the preparation of partially protected peptide segments suitable for convergent assembly strategies [8] [9] [10]. These specialized resins facilitate cleavage under exceptionally mild acidic conditions while preserving standard side-chain protecting groups, creating opportunities for fragment condensation approaches in complex peptide synthesis [8] [10].
Sieber Amide resin constitutes the premier hyper-acid-labile support for fluorenylmethoxycarbonyl solid-phase peptide synthesis of protected peptide amides [10] [8]. The resin enables cleavage with 1% trifluoroacetic acid in dichloromethane, conditions sufficiently mild to preserve tert-butyl, trityl, and other acid-labile side-chain protecting groups [10]. This capability proves particularly valuable for fluorenylmethoxycarbonyl-protected glutamic acid derivatives, where the side-chain carboxyl protection (typically tert-butyl ester) remains intact throughout the cleavage process [8] [10].
The resin demonstrates exceptional versatility in reductive alkylation protocols, enabling synthesis of secondary carboxamides through modification of the linker region [10]. For fluorenylmethoxycarbonyl-glutamic acid containing peptides, this functionality provides access to unique C-terminal modifications while maintaining the protected nature of the glutamic acid side chain [10].
| Resin Type | Cleavage Conditions | Product Type | Compatibility with Fmoc-Glu | Side Chain Protection Retained | Applications |
|---|---|---|---|---|---|
| Sieber Amide Resin | 1% TFA in DCM | Protected Peptide Amides | Excellent | Yes (tBu, Trt, Boc groups stable) | Fragment condensation, secondary carboxamides |
| 2-Chlorotrityl Chloride Resin | 0.5% TFA, HFIP, HOAc/TFE/DCM | Protected Peptide Acids | Excellent | Yes (tBu, Trt, Boc groups stable) | Fragment synthesis, convergent approaches |
| Xanthenyl Linker Resin | 1% TFA in DCM | Protected Peptide Amides | Excellent | Yes (tBu, Trt, Boc groups stable) | Protected amide fragments |
2-Chlorotrityl chloride resin provides the optimal platform for synthesizing protected peptide acid fragments containing fluorenylmethoxycarbonyl-glutamic acid [9]. The resin enables cleavage under multiple mild conditions, including 0.5% trifluoroacetic acid, hexafluoroisopropanol, or acetic acid/trifluoroethanol/dichloromethane mixtures [9]. These conditions preserve the tert-butyl ester protection of glutamic acid side chains while generating free carboxylic acid functionality at the C-terminus [9].
The attachment protocol for 2-chlorotrityl chloride resin involves reaction of the fluorenylmethoxycarbonyl-protected amino acid with the resin in the presence of diisopropylethylamine, followed by capping with methanol to prevent side reactions [9]. This approach ensures high loading efficiency while minimizing racemization, particularly important for sensitive amino acids adjacent to glutamic acid residues [9].
Protected peptide fragments generated using hyper-acid-labile resins enable implementation of convergent synthesis approaches for large peptide targets [11]. The retention of side-chain protecting groups, including tert-butyl esters on glutamic acid residues, enhances solubility of intermediate fragments and facilitates purification prior to condensation reactions [11]. These fragments can be activated using symmetrical anhydrides, pentafluorophenyl esters, or carbodiimide coupling reagents for efficient fragment ligation [9] [11].
The protected fragment approach proves particularly advantageous for peptides containing multiple glutamic acid residues, where aggregation during stepwise synthesis can significantly reduce coupling efficiencies [11]. By synthesizing shorter protected fragments independently and subsequently joining them through convergent assembly, overall synthetic yields and product purity can be substantially improved [11].
Multi-domain peptide architectures incorporating 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)pentanedioic acid require sophisticated sequential deprotection strategies that enable selective removal of protecting groups in predetermined order while preserving the integrity of other protected functionalities [12] [13] [14]. These strategies exploit the orthogonal nature of different protecting group classes to achieve precise control over peptide modification and assembly processes [12] [14].
The fundamental orthogonal protection scheme combining base-labile fluorenylmethoxycarbonyl groups with acid-labile side-chain protecting groups provides the foundation for sequential deprotection in multi-domain peptides [12] [14]. The initial deprotection step involves selective removal of fluorenylmethoxycarbonyl groups using 20% piperidine in dimethylformamide, exposing amino functionalities for subsequent modifications while preserving tert-butyl, trityl, and other acid-labile protecting groups [12].
Secondary deprotection employs 95% trifluoroacetic acid treatment to remove side-chain protecting groups, including tert-butyl esters from glutamic acid residues [12]. This sequential approach enables domain-specific modifications where individual peptide domains can be selectively modified through the exposed amino groups before global deprotection of side-chain functionalities [12] [14].
Recent developments have introduced alternative fluorenylmethoxycarbonyl deprotection methods that expand orthogonal protection possibilities [13] [14]. Hydrogenolysis under mildly acidic conditions provides an orthogonal approach to traditional base-mediated fluorenylmethoxycarbonyl removal, particularly valuable for peptides containing base-sensitive functionalities [13] [14]. This method utilizes palladium-catalyzed hydrogenation in acidic media, directly delivering ammonium salts and preventing nucleophilic side reactions [13] [14].
| Strategy Type | First Deprotection | Second Deprotection | Domain Selectivity | Multi-Domain Applications |
|---|---|---|---|---|
| Orthogonal Base/Acid Deprotection | Fmoc removal (20% piperidine) | tBu/Trt removal (95% TFA) | N-terminal vs side chains | Separate domain synthesis |
| Metal-Mediated/Acid Deprotection | Acm removal (Hg²⁺, I₂, Tl³⁺) | Trt/tBu removal (95% TFA) | Specific Cys pairs vs global | Disulfide-rich multi-domains |
| Reduction/Acid Deprotection | Alloc removal (Pd(0), PhSiH₃) | tBu/Trt removal (95% TFA) | Specific residues vs global | Site-specific modifications |
| Photolysis/Acid Deprotection | o-Nitrobenzyl removal (UV 320 nm) | tBu/Trt removal (95% TFA) | Light-sensitive regions vs global | Light-controlled assembly |
Multi-step deprotection strategies enable construction of complex multi-domain peptide architectures through gradative deprotection approaches [15]. These methodologies employ protected protecting groups and safety-catch linkers to achieve precise temporal control over deprotection sequences [15]. For fluorenylmethoxycarbonyl-glutamic acid containing peptides, these approaches enable hierarchical assembly where different domains are revealed in specific order to guide assembly processes [15].
Dual deprotection methods utilizing combinations of 1-[4,4-dimethyl-2,6-dioxocyclohex-1-ylidene]-3-methylbutyl and fluorenylmethoxycarbonyl protecting groups provide three-level orthogonality [16] [17]. The 1-[4,4-dimethyl-2,6-dioxocyclohex-1-ylidene]-3-methylbutyl group can be selectively removed using 2% hydrazine in dimethylformamide without affecting fluorenylmethoxycarbonyl groups, enabling branched peptide synthesis and site-specific modifications [17].
Automated deprotection protocols have been developed for sequential removal of orthogonal protecting groups in multi-domain peptide synthesis [18]. These systems enable real-time monitoring of deprotection progress through spectrophotometric detection of characteristic chromophores released during protecting group removal [17]. For fluorenylmethoxycarbonyl groups, the release of dibenzofulvene can be monitored at 301 nm, while 1-[4,4-dimethyl-2,6-dioxocyclohex-1-ylidene]-3-methylbutyl removal produces indazole derivatives detectable at 290 nm [17].